4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine
Description
4-{4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine is a sulfonamide derivative featuring a morpholine ring connected to a benzenesulfonyl group substituted with a 4-nitro-2-(trifluoromethyl)phenoxy moiety. The compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with a sulfonyl linker, which is common in bioactive molecules and materials science applications. Its molecular weight is estimated to be ~450–470 g/mol based on analogous compounds .
Properties
IUPAC Name |
4-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O6S/c18-17(19,20)15-11-12(22(23)24)1-6-16(15)28-13-2-4-14(5-3-13)29(25,26)21-7-9-27-10-8-21/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQIIGFNSYPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152276 | |
| Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-18-8 | |
| Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The reaction of the nitro-substituted trifluoromethylphenol with a phenol derivative to form the phenoxy linkage.
Morpholine Introduction: The final step involves the reaction of the sulfonylated intermediate with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, potentially including sulfoxides or sulfones.
Scientific Research Applications
Drug Discovery
Morpholine derivatives are extensively researched for their role in central nervous system (CNS) drug development. The unique properties of morpholine allow it to modulate pharmacokinetic and pharmacodynamic profiles effectively. For example:
- Enhancement of Potency : Morpholine can increase the binding affinity of compounds to target proteins, which is crucial for developing effective CNS drugs .
- Blood-Brain Barrier Permeability : Morpholine's structure helps improve the permeability across the blood-brain barrier, making it suitable for CNS-active compounds .
Synthesis of Biologically Active Compounds
The sulfonyl chloride functional group in the compound facilitates nucleophilic substitution reactions, allowing it to act as a precursor for synthesizing various biologically active molecules. Its applications include:
- Formation of Sulfonamide Derivatives : The compound can react with amines to form sulfonamide derivatives, which are known for their antimicrobial properties.
- Complex Molecule Synthesis : It serves as an intermediate in the synthesis of more complex structures, such as specific inhibitors for various biological targets.
Biological Interaction Studies
Research has shown that this compound interacts with biological nucleophiles such as amino acids and proteins. These studies are essential for understanding its mechanism of action and potential therapeutic uses:
- Therapeutic Applications : The ability to form stable adducts with nucleophiles suggests potential uses in drug design, particularly in targeting specific diseases.
- Case Studies : Various studies have highlighted the effectiveness of morpholine-containing compounds in treating conditions like Alzheimer's disease through their interaction with amyloid-beta peptides and other neurotoxic factors .
Mechanism of Action
The mechanism of action of 4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and trifluoromethyl group can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties
| Property | Target Compound | 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol | ATPR |
|---|---|---|---|
| LogP (Predicted) | 3.8–4.2 | 2.5 | 5.1 |
| Aqueous Solubility (mg/mL) | <0.1 (low) | 1.2 | <0.01 |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Degrades at 100°C |
- Stability: The target compound’s sulfonyl group and nitro substituent confer thermal stability superior to ethanol-substituted piperazine derivatives but lower than ATPR’s conjugated retinoid system .
- Bioactivity : Preliminary molecular docking studies suggest strong binding affinity for tyrosine kinases (e.g., EGFR) due to sulfonyl-morpholine interactions, unlike ATPR’s nuclear receptor targeting .
Biological Activity
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine, identified by its CAS number 1858240-22-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.40 g/mol. The compound features a morpholine ring attached to a sulfonyl group and a trifluoromethyl-substituted phenoxy moiety, which contributes to its unique chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitro-substituted phenoxy compounds have demonstrated potent antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for these compounds often range from to , showcasing their efficacy compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Similar compounds have shown significant inhibition of NO production, which is crucial in the inflammatory response. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives that share structural similarities with this compound have demonstrated selective cytotoxicity against breast cancer cell lines such as MCF-7 and T47D. The IC50 values for these compounds ranged from to , indicating their potential as selective COX-2 inhibitors and anti-cancer agents .
Case Study 1: Antibacterial Activity
A recent study synthesized several derivatives of phenoxybenzenesulfonamide and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally akin to this compound exhibited notable antibacterial properties, with MIC values significantly lower than traditional antibiotics like gentamicin .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects, researchers treated RAW 264.7 cells with LPS in the presence of various sulfonamide derivatives. The results showed that certain derivatives effectively inhibited NO production by up to 70%, highlighting their potential as therapeutic agents in inflammatory diseases .
Data Tables
| Biological Activity | MIC Value (µg/mL) | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | 0.12 - 0.98 | - | Inhibition of bacterial growth |
| Anti-inflammatory | - | 0.063 - 0.090 | iNOS/COX-2 inhibition |
| Cytotoxicity | - | 0.063 - 0.090 | Induction of apoptosis in cancer cells |
Q & A
Q. What synthetic strategies are recommended for preparing 4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine?
The synthesis typically involves sequential steps:
- Sulfonation : Reacting 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride under basic conditions to form the sulfonate intermediate.
- Coupling : Using nucleophilic aromatic substitution or Ullmann-type reactions to attach the morpholine moiety to the sulfonyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Key intermediates like benzenesulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) are critical, and their handling requires anhydrous conditions .
Q. How should this compound be stored to maintain stability?
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition of the nitro and trifluoromethyl groups.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group.
- Handling : Wear nitrile gloves, safety goggles, and lab coats to minimize exposure; avoid dust formation .
Q. What analytical methods are suitable for confirming the compound’s purity and structure?
- HPLC : Reverse-phase C18 column with UV detection at 254 nm (acetonitrile/water mobile phase) to assess purity (>95%).
- NMR : H and C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., aromatic protons, morpholine methylene signals).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 473.03) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during intermediate characterization?
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates, as demonstrated for similar sulfonate esters .
Q. What reaction conditions optimize the coupling of morpholine to the sulfonyl group?
- Catalysts : Use CuI/1,10-phenanthroline for Ullmann coupling (120°C, DMF, 12–24 hours) to enhance yield.
- Solvent Effects : Polar aprotic solvents like DMSO improve solubility of sulfonyl intermediates.
- Monitoring : TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress and minimize side products .
Q. How do electron-withdrawing groups (nitro, trifluoromethyl) influence the compound’s reactivity?
- Aromatic Reactivity : The nitro group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the sulfonyl group.
- Acid Stability : The trifluoromethyl group enhances resistance to acidic hydrolysis compared to non-fluorinated analogs.
- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) of the nitro group to an amine requires careful pH control to avoid desulfonation .
Q. What strategies mitigate byproduct formation during synthesis?
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during sulfonation to prevent polysubstitution.
- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups to avoid unwanted nucleophilic side reactions.
- Workup : Liquid-liquid extraction (dichloromethane/water) to remove unreacted starting materials .
Q. How can researchers assess the compound’s potential bioactivity in vitro?
- Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition).
- Cellular Uptake : Measure intracellular accumulation via LC-MS in cell lines (e.g., HEK293) pre-treated with the compound.
- Toxicity Profiling : MTT assays to determine IC₅₀ values and selectivity indices .
Data Interpretation and Optimization
Q. What computational tools predict the compound’s physicochemical properties?
Q. How can conflicting solubility data between batches be addressed?
- Particle Size Reduction : Mechanochemical milling to improve dissolution kinetics.
- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies.
- Salt Formation : Explore sodium or morpholinium salts to enhance aqueous solubility .
Mechanistic Studies
Q. What mechanistic insights explain unexpected ring-opening of morpholine during reactions?
- Acid Catalysis : Protonation of the morpholine oxygen under acidic conditions leads to ring-opening via SN1 pathways.
- NMR Monitoring : Track degradation products using F NMR to identify trifluoromethyl-containing byproducts.
- Stabilization : Add chelating agents (e.g., EDTA) to sequester metal impurities that accelerate decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
